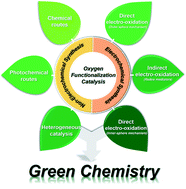Directing transition metal-based oxygen-functionalization catalysis
Chemical Science Pub Date: 2021-06-23 DOI: 10.1039/D1SC01272J
Abstract
This review presents the recent progress of oxygen functionalization reactions based on non-electrochemical (conventional organic synthesis) and electrochemical methods. Although both methods have their advantages and limitations, the former approach has been used to synthesize a broader range of organic substances as the latter is limited by several factors, such as poor selectivity and high energy cost. However, because electrochemical methods can replace harmful terminal oxidizers with external voltage, organic electrosynthesis has emerged as greener and more eco-friendly compared to conventional organic synthesis. The progress of electrochemical methods toward oxygen functionalization is presented by an in-depth discussion of different types of electrically driven-chemical organic synthesis, with particular attention to recently developed electrochemical systems and catalyst designs. We hope to direct the attention of readers to the latest breakthroughs of traditional oxygen functionalization reactions and to the potential of electrochemistry for the transformation of organic substrates to useful end products.


Recommended Literature
- [1] Contents list
- [2] Contents
- [3] Basal plane bending of 4H-SiC single crystals grown by sublimation method with different seed attachment methods
- [4] (H2dabco)[Na(BF4)3]: an ABX3-type inorganic–organic hybrid perovskite compound exhibiting dielectric switching above room-temperature†
- [5] One pot synthesis of α-ketoamides from ethylarenes and amines: a metal free difunctionalization strategy†
- [6] Gold-catalyzed domino cyclization to diverse polyheterocyclic frameworks: mechanism, origin of the cooperative hydrogen bond, and role of π-stacking interactions†
- [7] Inside front cover
- [8] Contents list
- [9] 51. Studies in the polyene series. Part XV. The condensation of carbonyl compounds with propenylethynylcarbinol and hex-3-en-5-yn-2-ol
- [10] Fullerene-free small molecule organic solar cells with a high open circuit voltage of 1.15 V†

Journal Name:Chemical Science
Research Products
-
CAS no.: 109882-76-0
-
CAS no.: 14132-51-5
-
CAS no.: 16413-88-0
-
CAS no.: 113305-56-9









